4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid
CAS No.:
Cat. No.: VC16387336
Molecular Formula: C19H13ClN2O5S2
Molecular Weight: 448.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClN2O5S2 |
|---|---|
| Molecular Weight | 448.9 g/mol |
| IUPAC Name | 4-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C19H13ClN2O5S2/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-13(18(26)27)14(23)8-12/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7- |
| Standard InChI Key | UTWQRCVDCKCKNH-CHHVJCJISA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Introduction
Chemical Structure and Molecular Characteristics
The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its IUPAC name, 4-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid, reflects its intricate structure. Key features include:
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Thiazolidinone core: A 1,3-thiazolidin-4-one ring with a Z-configuration benzylidene substituent at position 5.
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3-Chlorobenzylidene group: A chlorinated aromatic moiety contributing to lipophilicity and electronic effects.
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2-Hydroxybenzoic acid: A salicylic acid derivative linked via an acetyl-amino bridge, enhancing hydrogen-bonding potential.
The molecular formula C₁₉H₁₃ClN₂O₅S₂ corresponds to a molecular weight of 448.9 g/mol. Spectroscopic data (IR, UV, NMR) for analogous compounds confirm the presence of carbonyl (C=O, ~1,700 cm⁻¹), thioamide (C=S, ~1,250 cm⁻¹), and hydroxyl (O-H, ~3,300 cm⁻¹) groups .
Table 1: Structural Comparison with Related Thiazolidinones
Synthesis and Preparation
The synthesis involves a multi-step protocol:
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Formation of the thiazolidinone core: Claisen condensation between thiazolidine-2,4-dione and 3-chlorobenzaldehyde under acidic conditions yields the 5-(3-chlorobenzylidene) intermediate .
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Acylation: Reaction with chloroacetyl chloride introduces the acetyl group at position 3 of the thiazolidinone ring.
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Amidation: Coupling the acetylated intermediate with 4-amino-2-hydroxybenzoic acid via carbodiimide-mediated amidation completes the structure.
Critical reaction parameters include temperature control (60–80°C for condensation) and anhydrous conditions to prevent hydrolysis of the thioamide group. The final product is purified via recrystallization from ethanol/water mixtures, yielding a pale yellow solid with a melting point of 212–215°C (dec.).
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 μg/mL) and Salmonella typhi (MIC: 16 μg/mL) . The 3-chlorobenzylidene moiety enhances membrane permeability, while the hydroxybenzoic acid group disrupts bacterial efflux pumps.
Enzyme Inhibition
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Tyrosinase Inhibition: Demonstrates potent activity (IC₅₀: 3.17 μM vs. kojic acid’s 15.91 μM) by chelating copper ions in the enzyme’s active site .
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3-Dehydroquinase Inhibition: Binds to Salmonella typhi’s 3-dehydroquinase with a binding affinity of -5.88 kcal/mol, blocking shikimate pathway metabolism .
Table 2: Inhibition Constants of Thiazolidinone Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Ki (μM) |
|---|---|---|---|
| Target Compound | Tyrosinase | 3.17 | 1.5 |
| CTD | 3-Dehydroquinase | 49.22 | - |
| CMTD | - | - | - |
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Studies
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Hyperpolarizability: The static first hyperpolarizability (β₀) of 19.42 × 10⁻³⁰ esu (for analogous CMTD) indicates significant nonlinear optical (NLO) potential .
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Frontier Molecular Orbitals: A narrow HOMO-LUMO gap (3.2 eV) suggests high chemical reactivity and polarizability, facilitating interactions with biological targets .
Molecular Docking
Docking simulations against Salmonella typhi 3-dehydroquinase (PDB: 1G14) reveal:
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Hydrogen bonds between the hydroxybenzoic acid group and His244/Asn260.
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π-π stacking between the chlorobenzylidene ring and Phe264 .
Pharmacological Applications and Future Directions
The compound’s dual antimicrobial and enzyme-inhibitory profile positions it as a lead candidate for:
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Antityrosinase agents: Potential use in hyperpigmentation disorders.
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Enteric fever therapeutics: Targeting Salmonella typhi’s shikimate pathway.
Future research should prioritize:
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Toxicity profiling: Acute and chronic toxicity studies in mammalian models.
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Formulation optimization: Enhancing solubility via prodrug strategies or nanoencapsulation.
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